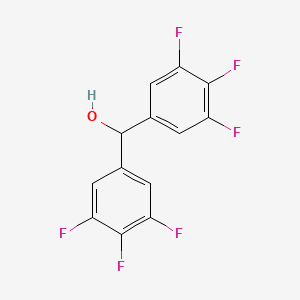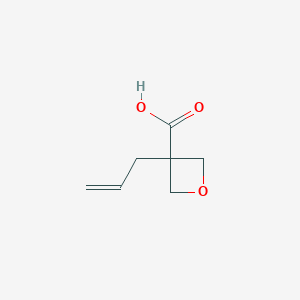
3-Prop-2-enyloxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Prop-2-enyloxetane-3-carboxylic acid, also known as 3-Allyl-3-oxetanecarboxylic acid, is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 3-Prop-2-enyloxetane-3-carboxylic acid is 1S/C7H10O3/c1-2-3-7(6(8)9)4-10-5-7/h2H,1,3-5H2,(H,8,9) . This indicates the presence of a carboxylic acid group and an oxetane ring in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 3-Prop-2-enyloxetane-3-carboxylic acid are not available, carboxylic acids in general undergo several types of reactions. These include reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (like esterification, acyl chloride formation, and reduction with hydrides), decarboxylation, and substitution on the R group .Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a type of heterocyclic carboxylic acid, which is mainly used in laboratory organic synthesis and as an intermediate in pharmaceutical research .
Action Environment
The action, efficacy, and stability of 3-Prop-2-enyloxetane-3-carboxylic acid can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules. For instance, carboxylic acids can lose a proton and become negatively charged in basic environments, which may affect their interaction with targets.
Propriétés
IUPAC Name |
3-prop-2-enyloxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-3-7(6(8)9)4-10-5-7/h2H,1,3-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVULQRUAMWRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Prop-2-enyloxetane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

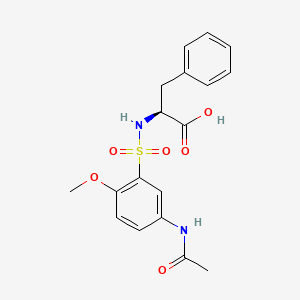
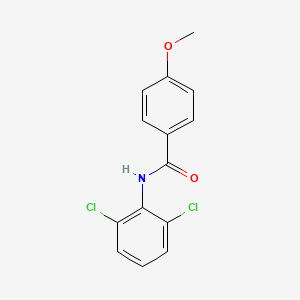
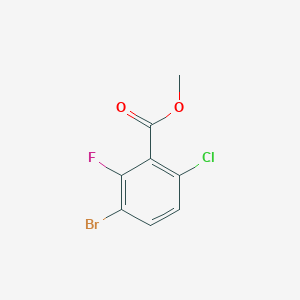
![6-(5-Quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2942257.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)
![1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2942260.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2942261.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2942262.png)
![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)
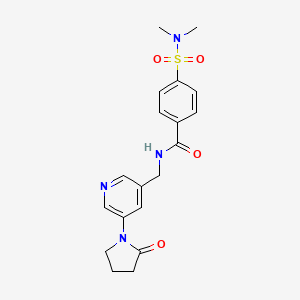
![2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2942270.png)
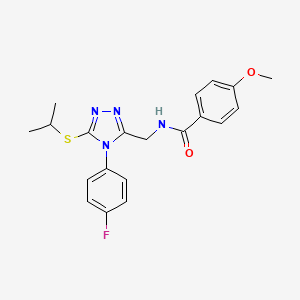
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2942272.png)
